2-Cyclopropylethyl 4-methylbenzenesulfonate
Overview
Description
2-Cyclopropylethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
2-Cyclopropylethyl 4-methylbenzenesulfonate is used in the synthesis of various chemical compounds. Its derivatives, like 1-vinylcyclopropyl 4-methylbenzenesulfonate, play a crucial role in synthesizing alkylidenecyclopropanes, which are useful for accessing a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014). Similarly, 4-methylbenzenesulfonate anions are involved in the synthesis of specific salts, highlighting their role in molecular geometry and interaction studies (Babu et al., 2014).
Materials Science and Corrosion Inhibition
In materials science, derivatives like 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate have been investigated for their effectiveness as unharmful inhibitors for aluminum corrosion in acidic mediums. These compounds demonstrate potential in anti-corrosive properties and inhibitor-metal adsorption behavior (Nesane et al., 2020).
Crystal Structure Analysis
4-methylbenzenesulfonate compounds are also significant in the study of crystal structures. For example, the structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate provides insights into molecular arrangements and interactions in crystal architectures (Yusof et al., 2012).
Organic Synthesis and Catalysis
4-Methylbenzenesulfonate is involved in organic synthesis, acting as a crucial component in catalytic reactions. For instance, its role in the oxidative esterification reaction of aldehydes with alkyl halides under aerobic conditions highlights its importance in synthesizing various esters (Xin et al., 2011).
Photonic and Nonlinear Optical Applications
Certain 4-methylbenzenesulfonate derivatives have been studied for their potential in photonic applications. The investigation of N-methylquinolinium derivatives for their electron-withdrawing character and nonlinear optical response is one such example (Jeong et al., 2015).
Properties
IUPAC Name |
2-cyclopropylethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-10-2-6-12(7-3-10)16(13,14)15-9-8-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCWIRGDNWGKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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